(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H15FN2O5S2 and its molecular weight is 458.48. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
One area of application for this class of compounds includes enzyme inhibition, where they have been investigated for their potential to inhibit specific enzymes involved in disease processes. For instance, thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones, which share structural motifs with the compound , have been studied for their inhibitory effects on cholesterol esterase (CEase) and acetylcholinesterase (AChE), enzymes relevant to cardiovascular diseases and neurodegenerative disorders, respectively (Pietsch & Gütschow, 2005). Additionally, compounds featuring a benzothiazole moiety have been reported for their anticancer activity, indicating the potential of these chemical structures in developing new anticancer agents (Havrylyuk et al., 2010).
Chemical Synthesis and Novel Reactions
The synthesis and functionalization of related compounds, such as cyclic sulfonamides and benzothiazinones, have been explored for generating novel chemical entities. These synthetic routes offer insights into the versatility of thiazinone derivatives in chemical synthesis, providing pathways to new compounds with potential biological activities. For example, novel cyclic sulfonamides were synthesized via the Diels-Alder reaction, demonstrating the utility of this reaction in creating structurally complex sulfonamides (Greig, Tozer, & Wright, 2001).
Supramolecular Chemistry and Sensor Development
Further research has explored the development of fluorescent chemosensors based on thieno[2,3-b]thiophene derivatives, showcasing the application of these compounds in detecting metal ions in environmental and biological samples. Such studies underline the potential of thieno[3,2-c][1,2]thiazin-4(3H)-one derivatives in supramolecular chemistry for creating sensitive and selective sensors for metal ions (Cao et al., 2011).
Properties
IUPAC Name |
(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O5S2/c22-14-3-1-13(2-4-14)11-24-16-7-8-30-21(16)20(25)19(31(24,26)27)10-23-15-5-6-17-18(9-15)29-12-28-17/h1-10,23H,11-12H2/b19-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTGMOVDKZPZDW-GRSHGNNSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C3C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C\3/C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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